molecular formula C11H15BO4 B581918 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde CAS No. 273731-82-1

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde

Cat. No.: B581918
CAS No.: 273731-82-1
M. Wt: 222.047
InChI Key: VSQZZPPWTRWPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is a chemical compound . It is related to tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which are used in various chemical reactions .


Synthesis Analysis

The synthesis of related compounds involves substitution reactions . For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is acquired through two substitution reactions .


Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .


Chemical Reactions Analysis

Related compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are used in various chemical reactions. For instance, it may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include a refractive index of n20/D 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .

Scientific Research Applications

Biomass Conversion and Sustainable Chemistry

The transformation of plant biomass into furan derivatives offers a sustainable route to produce a wide range of polymers, functional materials, and fuels. Furan derivatives, such as 5-hydroxymethylfurfural (HMF), serve as platform chemicals for the synthesis of monomers, polymers, and other carbon-based materials, potentially replacing non-renewable hydrocarbon sources. The synthesis and applications of HMF and its derivatives like 2,5-furandicarboxylic acid and 2,5-dimethylfuran highlight the importance of furan compounds in developing sustainable chemical processes and materials (Chernyshev, Kravchenko, & Ananikov, 2017).

Catalysis and Green Chemistry

The catalytic conversion of carbohydrates to furanic derivatives, such as 5-hydroxymethylfurfural (HMF) and furfural, is a key area of research in green chemistry. These conversions are crucial for the valorization of sugars from lignocellulosic biomass, offering a pathway to produce valuable chemicals and fuels. Solvent selection, based on performance, environmental, health, and safety impacts, plays a significant role in enhancing the productivity and sustainability of these processes. Studies have employed computational tools like COSMO-RS for solvent screening, emphasizing the integration of green solvents into the biphasic dehydration of sugars (Esteban, Vorholt, & Leitner, 2020).

Pharmaceutical and Biomedical Applications

Furan derivatives also find applications in the pharmaceutical sector, with specific focus on their incorporation into bioactive molecules for drug design. The structural utility of furan rings in medicinal chemistry, particularly as substituents in nucleobases and nucleosides, exemplifies their role in developing antiviral, antitumor, and antimycobacterial agents. The versatility of furan derivatives in synthesizing a broad spectrum of bioactive compounds underscores their significance in drug discovery and development (Ostrowski, 2022).

Mechanism of Action

Target of Action

Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and reactivity. The compound can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The borylation process can lead to the formation of new compounds, such as pinacol benzyl boronate , which may have various downstream effects depending on the specific context and environment.

Result of Action

The primary result of the compound’s action is the formation of new compounds through borylation . This can lead to significant changes in the target molecule’s chemical properties and reactivity, potentially leading to various molecular and cellular effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors . For instance, the presence of certain catalysts can facilitate the borylation process . Additionally, factors such as temperature, pH, and solvent can also affect the compound’s reactivity and stability.

Safety and Hazards

Safety information for related compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane indicates that they are classified as hazardous materials, which set free flammable gases upon contact with water .

Future Directions

Future directions for the study of these compounds could involve further exploration of their synthesis, characterization, and potential applications in various chemical reactions .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(7-13)14-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQZZPPWTRWPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682200
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273731-82-1
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.